molecular formula C10H6N2OS B12631385 5H-thieno[3,2-c][1,8]naphthyridin-4-one

5H-thieno[3,2-c][1,8]naphthyridin-4-one

Cat. No.: B12631385
M. Wt: 202.23 g/mol
InChI Key: IJYXPNAXRVDKHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-thieno[3,2-c][1,8]naphthyridin-4-one can be achieved through various methods. One notable approach involves a single-step continuous flow method that utilizes intramolecular photochemical cyclization. This method provides access to complex heterocycles in two steps from commercially available starting materials, offering good yields and greater atom efficiency compared to traditional batch reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the continuous flow method mentioned above could be adapted for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5H-thieno[3,2-c][1,8]naphthyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5H-thieno[3,2-c][1,8]naphthyridin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-thieno[3,2-c][1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to the modulation of biological processes. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-thieno[3,2-c][1,8]naphthyridin-4-one include thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of thieno and naphthyridine moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for designing new molecules with tailored properties .

Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

5H-thieno[3,2-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C10H6N2OS/c13-10-7-3-5-14-8(7)6-2-1-4-11-9(6)12-10/h1-5H,(H,11,12,13)

InChI Key

IJYXPNAXRVDKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C3=C2SC=C3)N=C1

Origin of Product

United States

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